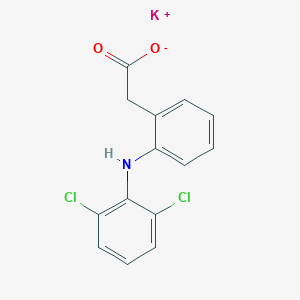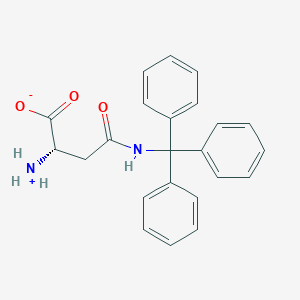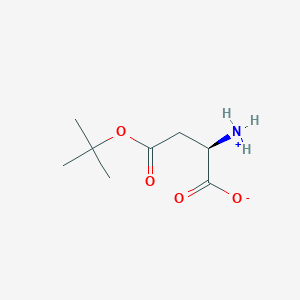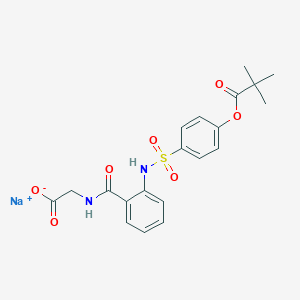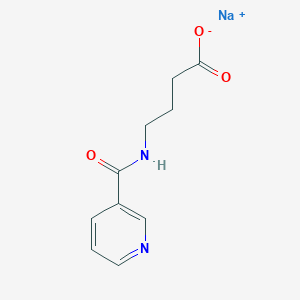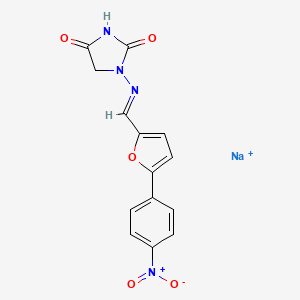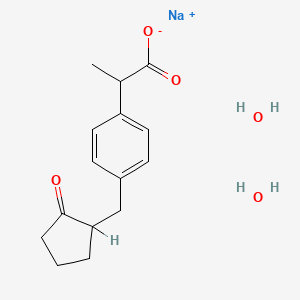
S-adenosylmethionine
概要
説明
S-adenosylmethionine (SAMe) is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It is a direct metabolite of the essential amino acid L-methionine . Although these anabolic reactions occur throughout the body, most SAMe is produced and consumed in the liver .
Synthesis Analysis
SAMe is synthesized from adenosine triphosphate (ATP) and methionine by the enzyme methionine adenosyltransferase . The putative full-length cDNA of SAM-s encoded a 383 amino acid protein (42.6 kDa), which has highly conserved metal binding sites, a phosphate-binding site, and functionally important motifs .
Molecular Structure Analysis
S-Adenosyl methionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . It is synthesized from ATP and methionine by S-Adenosylmethionine synthetase enzyme .
Chemical Reactions Analysis
SAMe is known to donate methylene, aminocarboxypropyl, adenosyl and amino moieties during natural product biosynthetic reactions . The reaction scope is further expanded as SAM itself can be modified prior to the group transfer . More than 40 methyl transfers from SAM are known, to various substrates such as nucleic acids, proteins, lipids and secondary metabolites .
Physical And Chemical Properties Analysis
SAMe is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a safe and nontoxic natural cofactor with pleiotropic effects on multiple cellular processes .
科学的研究の応用
SAM in Yeast Gene Modification
S-adenosylmethionine (SAM) plays a crucial role in sulphur amino acid metabolism and serves as a biological methyl donor. Researchers have focused on enhancing SAM accumulation in yeast, by manipulating yeast genes through overexpression, mutation, or deletion. This genetic approach aims at increasing SAM production for industrial purposes (Kanai et al., 2017).
Biochemical Functions of SAM
SAM is a biological sulfonium compound essential for various biochemical processes. It acts as a methyl donor in methyltransferase-catalyzed reactions and participates in the synthesis of diverse biological molecules like cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, and polyamines (Fontecave et al., 2004).
SAM's Role in Cellular Metabolism
SAM's role in cellular metabolism is multi-faceted, involving processes such as methylation, aminopropylation, and transsulfuration. Its significance in cellular biochemistry has led to its extensive study and application in clinical research, particularly in the treatment of diseases like depression, liver disease, and osteoarthritis (Bottiglieri, 2002).
SAM in Protozoan Parasites
In protozoan parasites, SAM is a frequent enzymatic substrate. It is involved in diverse biological processes like methyl transfer reactions, synthesis of polyamines, and generation of 5'-deoxyadenosyl radicals, which are crucial in metabolic and biosynthetic pathways (Reguera et al., 2007).
Therapeutic Potential in Liver Disease
SAMe's therapeutic potential in liver disease is under investigation due to its role as a methyl donor and precursor for glutathione synthesis. Though pre-clinical data support its hepatoprotective role, large-scale clinical trials are yet to establish its definitive clinical utility in specific liver diseases (Anstee & Day, 2012).
SAM's Enzymatic Synthesis Regulation
The synthesis of SAM is regulated by various cellular factors, including the enzyme methionine adenosyltransferase. Research has shown that S-nitrosylation of this enzyme can impact SAM levels in cells, influencing its overall metabolic activity (Pérez-Mato et al., 1999).
SAM in Alkylation Reactions
SAM-dependent alkylation reactions are varied, with both nucleophilic and radical mechanisms being employed depending on the specific enzymatic reaction. This versatility in reaction mechanisms reflects SAM's broad functionality in biological processes (Lin, 2011).
Metabolic Pathways Involving SAM
SAM is involved in key metabolic pathways such as transmethylation, transsulfuration, and polyamine synthesis. Its interactions with various substrates, ranging from DNA to proteins, highlight its integral role in cellular function and its potential as a therapeutic agent (Lu, 2020).
SAM Decarboxylase in Polyamine Synthesis
SAM decarboxylase is crucial for polyamine synthesis in various species. It facilitates the formation of decarboxylated S-adenosylmethionine, which is then used as an aminopropyl donor. This enzyme is regulated according to the need for polyamine synthesis, underscoring its selective importance in metabolic pathways (Pegg, 2009).
SAM Enzymes in Human Health
Radical SAM enzymes are involved in diverse and complex chemical reactions vital to human health. Mutations in genes encoding these proteins can lead to various diseases, highlighting the critical role these enzymes play in maintaining human health (Landgraf et al., 2016).
Regulation of SAM Synthesis
SAM synthesis is regulated by selective N6-adenosine methylation and mRNA degradation. This regulation ensures appropriate intracellular SAM levels, crucial for various methyltransferase reactions (Shima et al., 2017).
作用機序
Safety and Hazards
将来の方向性
The findings of a meta-analysis demonstrate the efficacy of SAMe in acting as a cognitive performance-enhancing agent . SAMe may be useful in improving spatial memory in patients suffering from many dementia forms including AD . The use of SAMe as a therapeutic compound is emerging as a potentially effective strategy for cancer treatment and for chemoprevention .
特性
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-AIRLBKTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032019 | |
| Record name | S-Adenosylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. | |
| Record name | Ademetionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
29908-03-0, 78548-84-2, 91279-78-6 | |
| Record name | S-Adenosyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ademetionine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Adenosylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADEMETIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADEMETIONINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADEMETIONINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




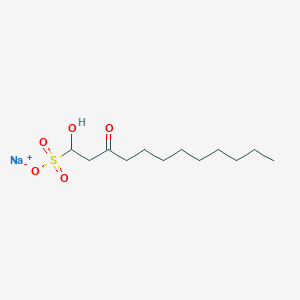

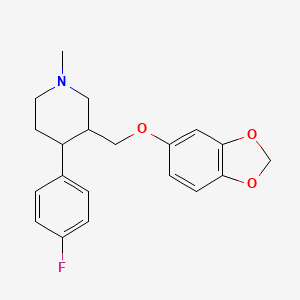
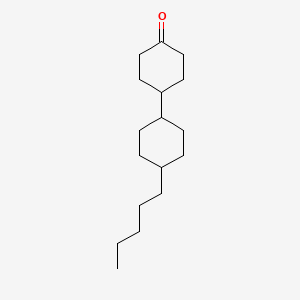
![disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818768.png)
